

Application Note: Comprehensive Analytical Characterization of 4-Bromo-6-methylquinoline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-6-methylquinoline

CAS No.: 1070879-23-0

Cat. No.: B1287623

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Foreword

4-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for the synthesis of novel therapeutic agents and functional materials.[1] Its precise molecular structure and purity are paramount to the success of subsequent synthetic steps and the biological or material properties of the final products. Therefore, a rigorous and multi-faceted analytical approach is essential to unambiguously confirm its identity, purity, and structural integrity.

This technical guide provides a comprehensive framework for the characterization of **4-Bromo-6-methylquinoline**. It is designed not merely as a list of procedures, but as a self-validating system of analysis where orthogonal techniques corroborate one another. The protocols herein are grounded in established analytical principles, drawing from methodologies applied to analogous quinoline derivatives to ensure robust and reliable results.

Physicochemical Properties and Structure

A foundational step in characterization is the documentation of the compound's basic physical and chemical properties. These data serve as the initial checkpoint for identity confirmation

against theoretical values.

Table 1: Physicochemical Data for **4-Bromo-6-methylquinoline**

Property	Value	Source
Molecular Formula	C₁₀H₈BrN	[2]
Molecular Weight	222.08 g/mol	[2]
Monoisotopic Mass	220.98401 Da	[2]
Appearance	White to cream or brown crystals/powder	[3]
Melting Point	92.5 - 101.5 °C	[3]

| IUPAC Name | 6-bromo-4-methylquinoline | [2] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. For **4-Bromo-6-methylquinoline**, these techniques are indispensable for confirming the substitution pattern on the quinoline ring.

Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the **4-Bromo-6-methylquinoline** sample. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning protons in the aromatic region.

- ^1H NMR Acquisition:
 - Spectral Width: -2 to 12 ppm.
 - Pulse Angle: 30-45°.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Spectral Width: 0 to 200 ppm.
 - Technique: Proton-decoupled (e.g., zgpg30).
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.[4]

Expected Spectroscopic Data

The following tables outline the expected chemical shifts based on published data for structurally related quinolines.[5][6]

Table 2: Expected ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 8.80	d	H-2
~ 8.20	d	H-5
~ 7.85	dd	H-7
~ 7.65	d	H-8
~ 7.40	d	H-3

| ~ 2.70 | s | $-\text{CH}_3$ (at C-6) |

Table 3: Expected ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 159	C-4
~ 150	C-2
~ 147	C-8a
~ 135	C-7
~ 131	C-5
~ 129	C-4a
~ 125	C-3
~ 122	C-8
~ 120	C-6

| ~ 19 | $-\text{CH}_3$ |

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact mass of a molecule, serving as a primary method for confirming molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly critical as it can distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the compound's identity.[4] The presence of a bromine atom provides a highly characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), which is a key diagnostic feature.

Protocol: GC-MS and High-Resolution MS (ESI-TOF)

A. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
- GC Parameters:
 - Injector Temperature: 280 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[7]
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[8]
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.[8]

B. High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile. Dilute this stock solution to 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: Scan from m/z 100 to 500.

- Data Analysis: Determine the accurate mass of the protonated molecule $[M+H]^+$.

Expected Mass Spectrometry Data

Table 4: Mass Spectrometry Data for $C_{10}H_8BrN$

Parameter	Expected Value	Rationale
Nominal Mass (EI)	221, 223	Molecular ions $[M]^+$ for ^{79}Br and ^{81}Br isotopes
$[M]^+$ / $[M+2]^+$ Ratio	~ 1:1	Characteristic isotopic signature of bromine
HRMS $[M+H]^+$ (ESI)	221.9918 (for ^{79}Br)	Calculated for $C_{10}H_9^{79}BrN^+$

| HRMS $[M+H]^+$ (ESI) | 223.9898 (for ^{81}Br) | Calculated for $C_{10}H_9^{81}BrN^+$ |

Purity Assessment by Chromatography

Trustworthiness: Relying on a single analytical technique for purity determination is insufficient. Orthogonal methods, such as HPLC and GC, which separate compounds based on different physicochemical properties (polarity vs. volatility), provide a more complete and trustworthy purity profile.

Protocol: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC is the industry standard for purity analysis of non-volatile organic compounds.[9] It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted.

- Instrumentation & Conditions:
 - System: HPLC with UV detector.

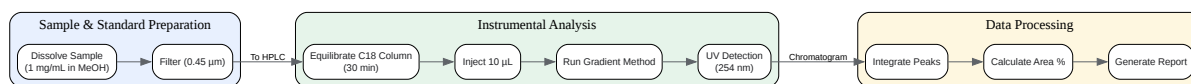
- Column: C18, 4.6 x 150 mm, 5 μ m.[9]
- Mobile Phase A: 0.1% Formic Acid in Water.[9]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30 °C.[7]
- Detection: UV at 254 nm.[7]
- Injection Volume: 10 μ L.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	20
20.0	80
25.0	80
25.1	20

| 30.0 | 20 |

- Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 μ m syringe filter before injection.[9]
- Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Workflow for HPLC Purity Analysis



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Caption: Workflow for HPLC purity analysis of **4-Bromo-6-methylquinoline**.

Verification by Elemental Analysis

Authoritative Grounding: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within $\pm 0.4\%$) provides strong evidence for the compound's elemental composition and purity.

Protocol: CHN Analysis

- **Sample Preparation:** Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a pre-weighed vial. It is critical that the sample is free of residual solvents, which contain carbon and hydrogen and would lead to inaccurate results.
- **Analysis:** Submit the sample to a certified analytical laboratory for combustion analysis.
- **Data Interpretation:** Compare the experimentally determined weight percentages of C, H, and N with the theoretical values.

Expected Elemental Analysis Data

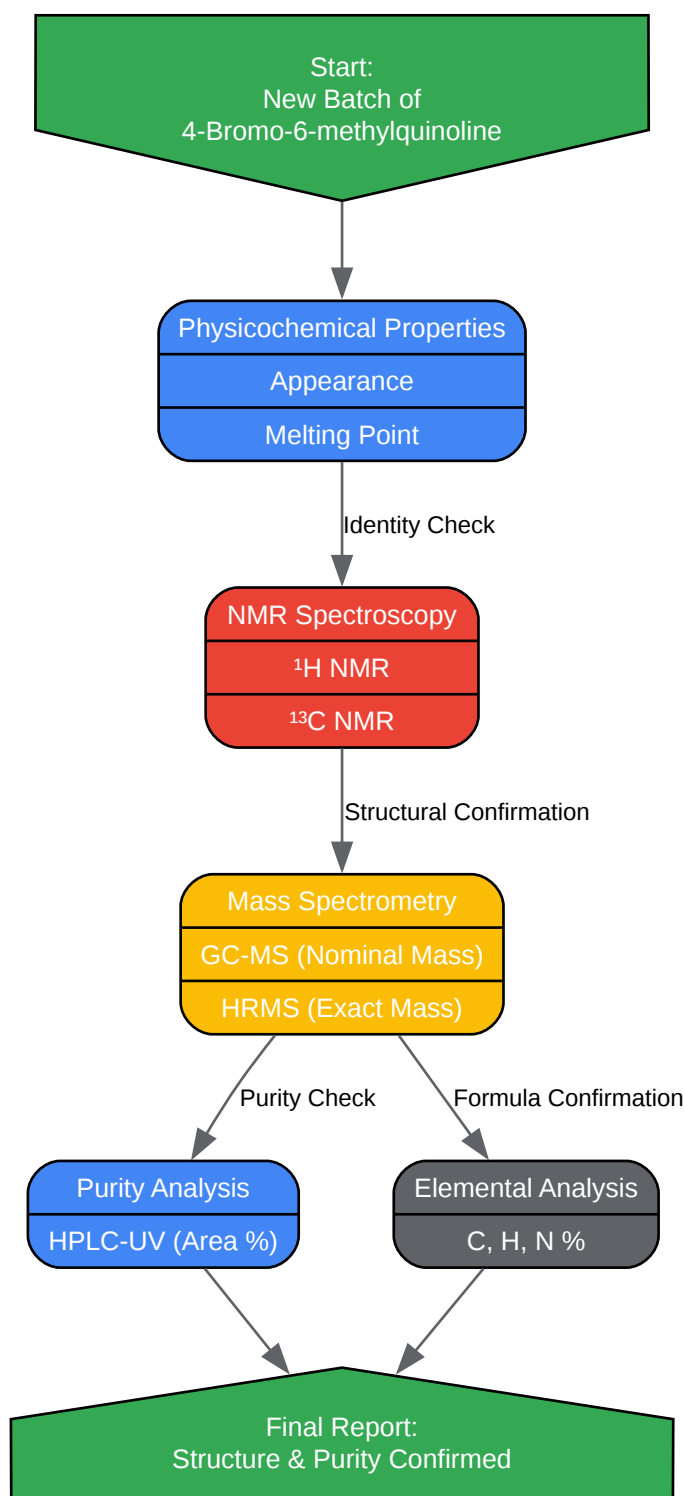
Table 5: Elemental Composition for $C_{10}H_8BrN$

Element	Theoretical %	Experimental %	Difference %
Carbon (C)	54.08	(e.g., 54.15)	(+0.07)
Hydrogen (H)	3.63	(e.g., 3.60)	(-0.03)

| Nitrogen (N) | 6.31 | (e.g., 6.28) | (-0.03) |

Comprehensive Characterization Workflow

The logical flow for characterizing a new batch of **4-Bromo-6-methylquinoline** should be systematic, starting with fundamental checks and progressing to detailed structural and purity analyses.



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Caption: Logical workflow for the complete characterization of **4-Bromo-6-methylquinoline**.

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Sources

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